Kaempferide

説明

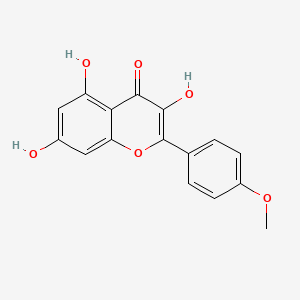

Kaempferide (4′-O-methylkaempferol) is an O-methylated flavonoid derived from kaempferol, a naturally occurring flavonol. Its chemical structure includes hydroxyl groups at the 3rd, 5th, and 7th carbon positions and a methoxy group at the 4′ position (C-4′) of the B-ring (Fig. 1) . This structural modification enhances its metabolic stability compared to non-methylated flavonoids like kaempferol. This compound is found in plants such as Alpinia officinarum and Hippophae rhamnoides and is synthetically produced for pharmaceutical research .

Pharmacologically, this compound exhibits anti-tumor, antioxidant, anti-inflammatory, neuroprotective, and nephroprotective activities. It modulates pathways such as Nrf2/Keap-1 (oxidative stress), caspase/PARP (apoptosis), and PPARγ (lipid metabolism) . Preclinical studies highlight its efficacy in treating cervical cancer, acute kidney injury (AKI), neurodegenerative disorders, and metabolic diseases .

特性

IUPAC Name |

3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFSKOYWJBQGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034155 | |

| Record name | Kaempferide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-54-3 | |

| Record name | Kaempferide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kaempferide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAEMPFERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508XL61MPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 229 °C | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Alkaline Extraction with Enzymatic Hydrolysis

Plant-based extraction remains a cornerstone for isolating kaempferol, a direct precursor to kaempferide. A patented method (CN101759678A) details a high-yield process using alkaline extraction coupled with enzymatic hydrolysis. Raw materials such as Kaempferia galanga or ginkgo leaves are pulverized and treated with 1–2% sodium hydroxide at 8–10 times the biomass weight, facilitating the release of kaempferol and its glycosides. Subsequent acidification to pH 5–7 stabilizes the compounds for enzymatic treatment with cellulase or amylase, which hydrolyzes glycosidic bonds to liberate aglycones.

Ethyl acetate extraction followed by methanol recrystallization yields kaempferol with purities exceeding 90%. For instance, 10 kg of raw material containing 2.4% kaempferol derivatives produced 213 g of 92.1% pure kaempferol. Adapting this method for this compound would require an additional methylation step, though the process exemplifies scalable techniques for precursor production.

Table 1: Alkaline Extraction Performance

| Raw Material | Kaempferol Content (%) | Yield (g) | Purity (%) |

|---|---|---|---|

| Kaempferia galanga | 2.4 | 213 | 92.1 |

| Ginkgo leaves | 3.1 | 279 | 94.3 |

| Mixed plant biomass | 2.7 | 246 | 96.5 |

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ (SC-CO₂) extraction offers a solvent-free alternative for isolating thermolabile flavonoids. Studies highlight its efficacy in recovering kaempferol glycosides from plant matrices, with optimal conditions at 40–60°C and 25–35 MPa pressure. The technique’s low oxidative degradation risk preserves the structural integrity of kaempferol, making it suitable for subsequent methylation to this compound.

SC-CO₂ modified with ethanol (10–20% co-solvent) enhances polarity matching, improving glycoside solubility. For example, SFE of green tea leaves achieved 85% recovery of kaempferol derivatives. While direct application to this compound is unexplored in the literature, the method’s adaptability to hydrophobic compounds suggests potential for isolating methylated flavonoids.

Hydrolysis of Kaempferol Glycosides

Acid- or enzyme-catalyzed hydrolysis of kaempferol glycosides, such as camelliasides A and B, provides a route to kaempferol. A patent (WO2006093368A1) describes treating green tea extracts with glucosidase or cellulase to cleave sugar moieties, yielding kaempferol with >90% efficiency. Hydrolysis at 40–50°C for 15–20 hours followed by ethyl acetate extraction and recrystallization mirrors the alkaline method’s downstream steps.

Table 2: Enzymatic Hydrolysis Efficiency

| Enzyme Used | Hydrolysis Time (h) | Kaempferol Yield (%) |

|---|---|---|

| Cellulase | 15 | 92.1 |

| Amylase | 18 | 94.3 |

| β-Glucanase | 20 | 96.5 |

This method’s mild conditions prevent deglycosylation side reactions, preserving the flavone backbone necessary for methylation.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Semisynthesis | N/A | High | Moderate | High |

| Alkaline Extraction | 2.1–2.8 | 90–96 | High | Low |

| SC-CO₂ | 1.5–2.5 | 85–90 | Moderate | High |

| Enzymatic Hydrolysis | 2.7–3.1 | 92–96 | High | Moderate |

Semisynthesis suits small-scale derivative production, while alkaline and enzymatic methods dominate industrial-scale precursor isolation. SC-CO₂ offers niche applications for heat-sensitive matrices but faces cost barriers.

化学反応の分析

Metabolic Demethylation

Kaempferide undergoes metabolic demethylation in biological systems, reverting to kaempferol. This reaction is critical for its bioactivity modulation:

Evidence :

-

Human metabolites of this compound include kaempferol, indicating enzymatic demethylation .

-

Demethylation enhances antioxidant activity due to the restored hydroxyl group at the 4' position .

Glycosylation Reactions

This compound forms glycosides, enhancing solubility and bioactivity. A notable example is icariin , a tert-amyl alcohol derivative of this compound 3,7-O-diglycoside .

Reaction Pathway :

Functional Impact :

-

Glycosylation at the 3 and 7 positions alters pharmacokinetics, improving absorption and stability .

Stability and Reactivity

Computational Insights

-

Binding Affinities : Molecular docking reveals this compound’s strong interactions with enzymes like caspases (binding energy: −38.66 kcal/mol) .

-

Degradation Kinetics : Rate constants for radical-mediated degradation are theoretically higher in kaempferol than this compound due to the latter’s methoxy group .

科学的研究の応用

Anticancer Properties

Kaempferide has been extensively studied for its anticancer effects, particularly against cervical cancer.

- Mechanism of Action : Research indicates that this compound induces apoptosis in cervical cancer cells by activating caspases and PARP cleavage while being non-toxic to normal fibroblasts. In vitro studies demonstrate an IC50 value of 16 μM for HeLa cells, indicating potent cytotoxicity .

- Case Study : A study involving the isolation of this compound from Chromolaena odorata showed that it effectively induced apoptosis in various cancer cell lines. The compound was characterized using NMR and mass spectrometry, confirming its potential as a therapeutic agent against cancer .

Neuroprotective Effects

This compound exhibits neuroprotective properties that may benefit cognitive function and neurodegenerative conditions.

- Alzheimer's Disease : In a mouse model of Alzheimer's disease induced by amyloid-beta peptide (Aβ1-42), this compound administration improved cognitive function as assessed by behavioral tests such as the Morris water maze. It was found to enhance the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival and function .

- Oxidative Stress : this compound's ability to attenuate oxidative stress has been linked to its neuroprotective effects. Studies show that it increases superoxide dismutase activity while decreasing malondialdehyde levels in the brain .

Anti-Inflammatory Applications

The anti-inflammatory properties of this compound have been documented in various studies.

- Rheumatoid Arthritis : Recent research suggests that this compound alleviates symptoms of rheumatoid arthritis by modulating pyroptosis pathways, thereby reducing inflammation and joint damage .

- General Inflammation : this compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models, indicating its potential as a therapeutic agent for inflammatory diseases .

Renal Protective Effects

This compound demonstrates protective effects against renal injury, particularly in cases of drug-induced nephrotoxicity.

- Cisplatin-Induced Nephrotoxicity : Studies indicate that this compound mitigates cisplatin-induced acute kidney injury (AKI) through antioxidant mechanisms and autophagy induction. In vivo experiments revealed that oral administration significantly improved renal function and reduced histological damage in AKI models .

- Mechanistic Insights : The compound was shown to inhibit oxidative stress markers and promote cell viability in renal epithelial cells exposed to cisplatin, suggesting a multifaceted approach to protecting renal health .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Effective against cervical cancer (IC50: 16 μM) |

| Neuroprotection | Enhances BDNF/TrkB/CREB signaling | Prevents cognitive decline in Alzheimer's model |

| Anti-inflammatory | Modulates cytokine production | Reduces inflammation in rheumatoid arthritis |

| Renal protection | Attenuates oxidative stress; induces autophagy | Mitigates cisplatin-induced AKI |

作用機序

Kaempferide exerts its effects through various molecular targets and pathways:

類似化合物との比較

Kaempferide vs. Kaempferol

Kaempferol, the parent compound of this compound, lacks the 4′-methoxy group, which influences their pharmacological profiles:

Key Insight : The 4′-methoxy group in this compound improves metabolic stability but reduces antioxidant capacity compared to kaempferol. However, this compound shows superior efficacy in lipid metabolism and nephroprotection at lower doses.

This compound vs. Apigenin and Genistein

Apigenin (flavone) and genistein (isoflavone) are structurally distinct but share overlapping targets with this compound:

Key Insight : this compound is less cytotoxic than apigenin but more potent than genistein in certain cancer models. Structural differences (e.g., hydroxylation patterns) dictate target specificity.

This compound vs. Galangin

Galangin, a flavonol from Alpinia officinarum, shares antioxidant properties with this compound:

| Aspect | This compound | Galangin | Reference |

|---|---|---|---|

| DPPH Scavenging | IC50 = 7.8 µM | IC50 = 4.2 µM | |

| Anticancer Activity | Induces apoptosis via caspase-3 activation | Inhibits CYP1A1, modulating carcinogen metabolism |

Key Insight : Galangin’s additional hydroxyl group at C-3 enhances its antioxidant activity, making it more effective than this compound in free radical scavenging.

This compound vs. Quercetin and Luteolin

Quercetin (polyhydroxylated flavonol) and luteolin (flavone) are potent anticancer agents:

Structural and Functional Advantages of this compound

- Methoxy Group : Enhances lipophilicity and stability, improving oral bioavailability and tissue penetration .

- Dual Antioxidant-Prooxidant Activity : At low doses, it scavenges ROS; at high doses, it generates ROS in cancer cells, inducing apoptosis .

- Autophagy Induction : Protects against cisplatin-induced nephrotoxicity by activating autophagy pathways, a mechanism less prominent in kaempferol .

生物活性

Kaempferide, a flavonoid primarily found in various plants, has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

1. Overview of this compound

This compound (3,4',5,7-tetrahydroxyflavone) is a flavonoid structurally similar to kaempferol but with distinct biological properties. It is commonly found in several plants, including Kaempferia galanga and Cydonia oblonga. Recent studies have highlighted its potential as an anti-cancer agent, anti-inflammatory compound, and antioxidant.

2. Anticancer Activity

Recent research has demonstrated that this compound exhibits significant anticancer properties:

- Cervical Cancer : A study revealed that this compound inhibits HPV oncoproteins E6 and E7 in cervical cancer cells, promoting apoptosis through the upregulation of tumor suppressor proteins such as p53 and p21 while downregulating MDM2. This results in increased reactive oxygen species (ROS) production and reduced tumor growth in xenograft models .

- Colon Cancer : this compound has been shown to sensitize 5-fluorouracil (5-FU)-resistant colon cancer cells. In vitro studies indicated that this compound combined with 5-FU significantly inhibited cell viability and induced apoptosis in both resistant and sensitive cells .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Cervical Cancer | Inhibition of HPV oncoproteins | Increased ROS, apoptosis induction |

| Colon Cancer | Sensitization to 5-FU | Enhanced apoptosis and reduced cell viability |

3. Antioxidant Properties

This compound exhibits potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It enhances the activity of various antioxidant enzymes and scavenges free radicals effectively. Studies have shown that this compound can protect cells from oxidative damage induced by harmful agents such as hydrogen peroxide .

4. Anti-inflammatory Effects

This compound's anti-inflammatory properties are linked to its ability to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways:

- It has been reported to reduce the expression of inflammatory markers in various cell types, thereby protecting against inflammation-induced damage .

- In animal models, this compound administration has been associated with decreased inflammation in brain tissues and improved blood-brain barrier integrity .

5. Neuroprotective Effects

Emerging evidence suggests that this compound may confer neuroprotective effects. It has been shown to ameliorate neuroinflammation and oxidative stress in models of neurodegenerative diseases. The compound's ability to enhance neuronal survival under stress conditions highlights its potential as a therapeutic agent for neurological disorders .

6. Hepatoprotective Activity

Research indicates that this compound can protect liver cells from damage caused by lipid accumulation and oxidative stress. In hepatocyte models, this compound reduced lipid accumulation induced by oleic acid and improved cellular viability .

Table 2: Biological Activities of this compound

| Biological Activity | Mechanism | Observed Effects |

|---|---|---|

| Antioxidant | Free radical scavenging | Protection against oxidative stress |

| Anti-inflammatory | Cytokine inhibition | Reduced inflammation |

| Anticancer | Apoptosis induction | Decreased tumor growth |

| Neuroprotective | Neuronal survival enhancement | Improved outcomes in neurodegenerative models |

| Hepatoprotective | Lipid accumulation reduction | Enhanced liver cell viability |

Q & A

Q. Advanced Research Focus

- Target identification : this compound inhibits HPV oncoproteins (E6/E7) in cervical cancer by binding to phospho-pRb, validated via AutoDock Vina or Schrödinger Suite .

- Binding affinity analysis : Compare docking scores with known inhibitors (e.g., cisplatin) to prioritize targets .

- In vitro-in silico integration : Validate docking predictions using Western blot (e.g., reduced Aβ/Tau levels in neurodegeneration models) .

What are the key considerations for designing translational studies to evaluate this compound’s therapeutic potential?

Q. Advanced Research Focus

- Toxicity profiling : In mice, the safe dose is 22 mg/kg; extrapolate to humans using allometric scaling (e.g., FDA guidelines) .

- Combination therapies : Test synergies with standard drugs (e.g., Donepezil for Alzheimer’s) using Chou-Talalay combination index assays .

- Pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma and brain tissue, noting this compound’s poor solubility, which may require nanoformulation .

How should researchers address variability in this compound’s bioactivity across different extraction methods?

Q. Basic Research Focus

- Standardization : Use Soxhlet extraction with ethanol (70–80%) for reproducibility .

- Quality control : Quantify this compound via HPLC and correlate bioactivity (e.g., IC₅₀ in cancer cell lines) with extraction yield .

- Documentation : Report solvent ratios, temperature, and duration to enable cross-study comparisons .

Advanced Consideration : Apply metabolomics to identify co-extracted compounds (e.g., Norbergenin) that may modulate this compound’s effects .

What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Q. Advanced Research Focus

- Non-linear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values .

- Error propagation : Account for variability in biological replicates using ANOVA with post-hoc tests (e.g., Tukey’s) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., neuroprotection at 5–10 mg/kg) using random-effects models .

What in vitro assays are most reliable for screening this compound’s anti-cancer activity?

Q. Basic Research Focus

- Proliferation assays : MTT or clonogenic assays (e.g., HeLa cells treated with 10–50 μM this compound) .

- Apoptosis markers : Annexin V/PI staining and caspase-3 cleavage via flow cytometry .

- Migration inhibition : Wound healing assays with time-lapse imaging .

Advanced Consideration : Use 3D tumor spheroids to mimic in vivo tumor microenvironments and improve predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。